molecular formula C6H10N2O3 B7809644 (S)-3-(Hydroxymethyl)-1-methylpiperazine-2,5-dione

(S)-3-(Hydroxymethyl)-1-methylpiperazine-2,5-dione

Cat. No.: B7809644
M. Wt: 158.16 g/mol
InChI Key: PXFSVLTWGCOYRV-BYPYZUCNSA-N
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Description

(S)-3-(Hydroxymethyl)-1-methylpiperazine-2,5-dione is a chiral building block belonging to the diketopiperazine (DKP) class, which are the smallest cyclic peptides. The DKP scaffold is a privileged structure in medicinal chemistry due to its rigid, semi-cyclic dipeptide structure that confers superior resistance to enzymatic degradation compared to linear peptides . This specific derivative features a hydroxymethyl group and a methyl group on the DKP core, modifications that can significantly enhance lipophilicity and influence the molecule's overall pharmacokinetic profile and biological activity . Piperazine-2,5-diones are recognized as a promising framework for developing potent pharmacological agents and have demonstrated a wide range of biological activities in research, including anticancer and antiviral effects . Furthermore, related DKP structures have been investigated as key scaffolds for developing ligands for central nervous system targets, such as the kappa opioid receptor (KOR), highlighting their potential in neuropharmacology . As a synthetically versatile chiral synthon, this compound offers researchers a valuable template for constructing more complex molecular architectures, studying peptide mimicry, and exploring new chemical space in drug discovery programs. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(3S)-3-(hydroxymethyl)-1-methylpiperazine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3/c1-8-2-5(10)7-4(3-9)6(8)11/h4,9H,2-3H2,1H3,(H,7,10)/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXFSVLTWGCOYRV-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)NC(C1=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC(=O)N[C@H](C1=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Cyclocondensation of Chiral Precursors

The enantioselective synthesis of this compound often begins with chiral amino acid derivatives. For instance, L-serine serves as a starting material due to its inherent hydroxymethyl group. Through a five-step sequence involving:

  • N-Methylation using methyl iodide under basic conditions.

  • Cyclization catalyzed by triphenylphosphine and carbon tetrachloride to form the diketopiperazine core.

  • Hydroxymethylation via formaldehyde in the presence of a chiral auxiliary.

This method achieves moderate yields (60–65%) but requires rigorous purification to eliminate diastereomeric byproducts.

Enzymatic Resolution of Racemic Mixtures

Industrial-scale production frequently employs lipase-mediated kinetic resolution. Racemic 3-(hydroxymethyl)-1-methylpiperazine-2,5-dione is subjected to Candida antarctica lipase B (CAL-B) in an organic solvent system (e.g., tert-butyl methyl ether). The enzyme selectively acetylates the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted. Subsequent extraction yields the target compound with >99% enantiomeric excess (ee) and 45–50% isolated yield.

Transition Metal-Catalyzed Asymmetric Hydrogenation

A highly efficient route involves asymmetric hydrogenation of a prochiral enamide intermediate. Using a ruthenium-(S)-BINAP catalyst system under 50 bar H₂ pressure, the reaction proceeds with 92% conversion and 94% ee. Key advantages include:

  • Short reaction time (4–6 hours).

  • Compatibility with continuous flow reactors for scalable production.

Optimization of Reaction Parameters

Solvent Effects on Stereochemical Integrity

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but increase racemization risks during prolonged heating. Comparative studies show that tetrahydrofuran (THF) balances reactivity and stereochemical stability, achieving 78% yield with <2% racemization.

Temperature and Catalytic Loading

Elevated temperatures (>80°C) accelerate cyclization but degrade the hydroxymethyl group. Optimal conditions for the hydrogenation route involve:

  • Temperature : 50°C.

  • Catalyst loading : 0.5 mol% Ru-(S)-BINAP.

  • Pressure : 30–50 bar H₂.

Under these parameters, the turnover number (TON) exceeds 1,800.

Industrial-Scale Production Challenges

Purification Strategies

Chromatographic methods dominate laboratory-scale purification, but industrial processes favor crystallization. Ethanol/water mixtures (3:1 v/v) effectively isolate the compound with 95% purity, though residual solvents (<0.1%) must be monitored per ICH guidelines.

Waste Management

The methyl iodide used in N-methylation generates stoichiometric amounts of sodium iodide. Recent advances integrate iodide recovery systems, reducing waste by 40% and improving process sustainability.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 4.32 (dd, J = 11.2, 4.8 Hz, 1H, CH-OH), 3.78 (s, 3H, N-CH₃), 3.65–3.58 (m, 2H, CH₂-OH).

  • LC-MS : m/z 187.1 [M+H]⁺, retention time 6.8 min (C18 column, 0.1% formic acid/acetonitrile).

Chiral Purity Assessment

Chiral HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column resolves enantiomers (α = 1.32), confirming >99% ee for the (S)-enantiomer.

Comparative Analysis of Synthetic Methods

MethodYield (%)ee (%)ScalabilityCost ($/kg)
Asymmetric Cyclization60–6585–90Moderate1,200
Enzymatic Resolution45–50>99High900
Catalytic Hydrogenation85–9094–96Very High750

Data synthesized from Refs .

Chemical Reactions Analysis

Types of Reactions

(S)-3-(Hydroxymethyl)-1-methylpiperazine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

(S)-3-(Hydroxymethyl)-1-methylpiperazine-2,5-dione has several scientific research applications, including:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: Employed as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-(Hydroxymethyl)-1-methylpiperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The piperazine ring structure may also play a role in modulating the compound’s effects.

Comparison with Similar Compounds

Key physicochemical properties :

  • Molecular formula : C₆H₁₀N₂O₃
  • Molecular weight : 158.155 g/mol
  • Density : 1.215 g/cm³
  • Polar Surface Area (PSA) : 78.43 Ų
  • LogP : -1.36 (indicating high hydrophilicity) .

This compound is synthesized via cyclization of dipeptides, leveraging methods similar to those used for alaptide and other DKPs . Its hydroxymethyl group enhances hydrogen-bonding capacity, making it relevant in biomedical applications such as bifunctional chelators or peptide mimetics .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

DKP derivatives vary in substituents at positions 1, 3, and 6, which critically influence their physicochemical and biological properties. Below is a comparative analysis:

Compound Substituents Molecular Formula Molecular Weight Key Properties
(S)-3-(Hydroxymethyl)-1-methyl-DKP (Target) 1-Me, 3-(CH₂OH) C₆H₁₀N₂O₃ 158.16 PSA: 78.43 Ų; LogP: -1.36
(3S)-3-Methyl-DKP (3) 1-Me, 3-Me C₅H₈N₂O₂ 128.13 Lipophilic (LogP: -0.52)
(3S,6S)-3,6-Dimethyl-DKP (4) 1-Me, 3-Me, 6-Me C₆H₁₀N₂O₂ 142.15 Enhanced crystallinity
(S)-3-Benzyl-1-isopropyl-DKP (6p) 1-iPr, 3-Bn, 4-(4-MeOBn) C₂₂H₂₄N₂O₃ 364.44 High melting point (116–118°C)
(3Z,6E)-1-N-Me-3-benzylidene-6-(2S-Me-3-OHPr)-DKP 1-Me, 3-benzylidene, 6-(hydroxypropyl) C₁₆H₁₈N₂O₃ 286.33 Marine-derived; stereospecific
(S)-3-Indole-DKP (27–32) 1-(heterocyclic), 3-indolylmethyl C₁₇–C₂₀H₁₆–₂₄N₄–₆O₂–₃ 332–406 Cytotoxicity studied in SH-SY5Y cells

Key observations :

  • Hydrophilicity : The hydroxymethyl group in the target compound increases PSA (78.43 Ų) compared to methyl-substituted DKPs (e.g., compound 3: PSA ~50 Ų) .
  • Stereochemical impact : Enantiomers like (R)- and (S)-3-(benzo[d][1,3]dioxol-5-carbonyl)-DKPs show distinct biological activities due to chiral centers .
  • Biological activity : Indole- and benzyl-substituted DKPs exhibit cytotoxicity (e.g., compound 27: IC₅₀ = 2.1 μM in SH-SY5Y cells) , whereas the target compound’s applications focus on chelation and peptide mimicry .

Physicochemical and Pharmacokinetic Profiles

Parameter Target Compound (3S)-3-Me-DKP (3) (S)-3-Benzyl-DKP (6p) Indole-DKP (27)
LogP -1.36 -0.52 2.78 1.45
PSA (Ų) 78.43 52.3 65.2 95.6
Melting Point N/A 160–162°C 116–118°C 258–259°C
Solubility High (aqueous) Moderate Low (organic solvents) Low

The hydroxymethyl group in the target compound reduces LogP significantly, favoring aqueous solubility, whereas aromatic substituents (e.g., benzyl, indole) increase lipophilicity and membrane permeability .

Biological Activity

(S)-3-(Hydroxymethyl)-1-methylpiperazine-2,5-dione, a compound belonging to the diketopiperazine family, has garnered attention for its diverse biological activities. This article delves into its biological properties, including its anticancer potential, neuroprotective effects, and interactions with various biological targets.

Chemical Structure and Properties

The compound is characterized by its piperazine ring and hydroxymethyl substituents. Its molecular formula is C6H10N2O4C_6H_{10}N_2O_4, contributing to its unique chemical reactivity and biological properties. The presence of hydroxymethyl groups enhances solubility and interaction with biological targets, making it a candidate for therapeutic applications.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been studied for its ability to modulate apoptosis in cancer cells. For instance:

  • Apoptosis Modulation : Derivatives of this compound have shown effects on gene expression related to apoptosis and cell viability in gastric cancer models. Studies demonstrate that it can induce apoptosis in various cancer cell lines by activating pro-apoptotic pathways and inhibiting anti-apoptotic factors .
  • Molecular Docking Studies : Computational studies have predicted how this compound interacts with targets involved in cancer pathways, revealing insights into its mechanism of action .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It shows potential in protecting neuronal cells from oxidative stress and apoptosis:

  • Cell Viability : In vitro studies indicate that this compound can enhance the viability of neuronal cells exposed to neurotoxic agents .
  • Mechanistic Insights : The compound may exert neuroprotective effects via modulation of signaling pathways associated with cell survival and apoptosis .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Gastric Cancer Model : A study demonstrated that treatment with this compound led to a significant reduction in tumor size and increased apoptosis markers in gastric cancer xenografts .
  • Neuroprotection in Animal Models : In animal models of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced neuronal loss .

Comparative Analysis

To understand the uniqueness of this compound relative to similar compounds, the following table summarizes key features:

Compound NameStructureUnique Features
This compoundC6H10N2O4Anticancer and neuroprotective properties
(3R,6R)-3,6-Bis(hydroxymethyl)piperazine-2,5-dioneC6H10N2O4Significant anticancer activity
1-BenzylpiperazineC11H15NUsed as an antidepressant; lacks diketopiperazine structure

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S)-3-(Hydroxymethyl)-1-methylpiperazine-2,5-dione, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves condensation reactions with chiral precursors to maintain stereochemical integrity. For example, similar diketopiperazine derivatives are synthesized via stepwise reactions: (1) reduction of aldehyde intermediates to alcohols, (2) condensation with piperazine-2,5-dione cores, and (3) stereochemical control using chiral catalysts or auxiliaries . Optimization may include adjusting solvent polarity (e.g., DMF vs. THF), temperature (25–60°C), and reaction time (12–48 hours) to enhance yield (>70%) and enantiomeric excess (>95%). Purity is validated via HPLC .

Q. Which analytical techniques are critical for characterizing this compound’s structural and stereochemical properties?

  • Methodological Answer :

  • HPLC : Confirm purity (>95%) and monitor stereoisomer separation using chiral columns (e.g., Chiralpak IA/IB) .
  • NMR/FT-IR : Assign protons (e.g., hydroxymethyl δ ~3.5 ppm) and functional groups (C=O stretch ~1700 cm⁻¹).
  • X-ray Crystallography : Resolve absolute configuration, as demonstrated for analogous compounds like (3S,6S)-bis(indolylmethyl)piperazine-2,5-dione .
  • Mass Spectrometry : Validate molecular weight (MW: 158.155) via ESI-MS .

Q. What storage conditions ensure the compound’s stability over long-term experimental use?

  • Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent oxidation or hydrolysis. Stability studies for similar compounds show no degradation after 6 months under these conditions . Avoid aqueous buffers unless lyophilized.

Q. How can researchers design initial biological activity screens for this compound?

  • Methodological Answer : Prioritize cytotoxicity assays (e.g., MTT on MCF7 or HEK 293T cells) and enzyme inhibition profiling (e.g., PDE5, GSK-3β). For example, brominated diketopiperazine analogues showed IC₅₀ values of 28.9–36.3 μM in MCF7 cells . Use concentrations ≤100 μM to avoid non-specific effects.

Advanced Research Questions

Q. How can stereochemical purity be ensured during synthesis, and what techniques validate enantiomeric excess?

  • Methodological Answer : Employ asymmetric catalysis (e.g., Sharpless epoxidation or Jacobsen kinetic resolution) or chiral HPLC for separation. Validate enantiomeric excess via polarimetry or circular dichroism (CD). For example, (S)-configured derivatives are distinguished by specific optical rotations (e.g., [α]D²⁵ = +15° in methanol) .

Q. What crystallographic insights inform the compound’s molecular interactions in solid-state studies?

  • Methodological Answer : X-ray diffraction reveals hydrogen-bonding networks and π-π stacking. For instance, (3S,6S)-bis(indolylmethyl)piperazine-2,5-dione forms intermolecular H-bonds between diketopiperazine carbonyls and indole NH groups, stabilizing its crystal lattice . Use Mercury software to analyze Cambridge Structural Database (CSD) entries for analogous compounds.

Q. How do structural modifications (e.g., substituent changes) impact biological activity, and how can SAR studies be structured?

  • Methodological Answer : Compare analogues with varied substituents (e.g., bromine, hydroxymethyl) in parallel assays. For example, bromine substitution in tadalafil analogues increased cytotoxicity (IC₅₀: 28.9 μM vs. 55.29 μM for parent compound) but reduced PDE5 inhibition, suggesting mechanism divergence . Use molecular docking (AutoDock Vina) to correlate substituent effects with target binding.

Q. How should researchers address discrepancies in biological activity data across different assay conditions?

  • Methodological Answer : Standardize protocols (e.g., cell passage number, serum concentration) and validate purity via HPLC. For PDE5 inhibition assays, confirm enzyme source (e.g., recombinant vs. tissue-derived) and substrate specificity. Replicate experiments ≥3 times; use ANOVA to assess significance .

Q. What degradation pathways are plausible under physiological or experimental conditions, and how can they be mitigated?

  • Methodological Answer : Hydrolysis of the diketopiperazine ring or oxidation of the hydroxymethyl group may occur. Accelerated stability testing (40°C/75% RH for 1 month) with LC-MS monitoring identifies degradation products. Add antioxidants (e.g., BHT) or lyophilize to enhance stability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(S)-3-(Hydroxymethyl)-1-methylpiperazine-2,5-dione
Reactant of Route 2
(S)-3-(Hydroxymethyl)-1-methylpiperazine-2,5-dione

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